N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2H-pyran-5-carboxamide
Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2H-pyran-5-carboxamide is a heterocyclic compound featuring a pyranone core (2-oxo-2H-pyran) linked via a methylene bridge to a substituted pyrazole ring. The pyrazole moiety is further modified with a 1-methyl group and a pyrazin-2-yl substituent, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-6-oxopyran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-20-11(6-12(19-20)13-8-16-4-5-17-13)7-18-15(22)10-2-3-14(21)23-9-10/h2-6,8-9H,7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJCQDLAJSTQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=COC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
It is known that the pyrrolopyrazine derivatives interact with their targets in a way that leads to their various biological activities.
Biological Activity
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2H-pyran-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring and a pyranone moiety. Its molecular formula is with a molecular weight of approximately 294.318 g/mol. The presence of both nitrogen and oxygen heteroatoms contributes to its diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. For instance, compounds derived from pyrazole have shown IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative activity .
2. Anti-inflammatory Properties
The pyrazole nucleus is well-known for its anti-inflammatory properties. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism often involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses .
3. Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, pyrazole derivatives have demonstrated antimicrobial activity against various pathogens. Studies have shown that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, targeting key enzymes involved in cancer progression or inflammation.
- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as NF-kB or MAPK pathways, leading to reduced cell proliferation and inflammation.
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to the carboxamide class of heterocyclic derivatives, which are widely studied for their pharmacological properties. Below is a detailed comparison with structurally related analogs:
Pyrazole-Based Carboxamides
- Compound 2o (): 5-(2-(2-Hydrazinyl-2-oxoethoxy)phenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. Key Differences: The dihydro-pyrazole backbone and methoxyphenyl substituent contrast with the fully aromatic pyrazole and pyrazine in the target compound. The hydrazinyl-2-oxoethoxy side chain may enhance hydrogen-bonding interactions but reduce metabolic stability compared to the methyl-pyrazine group.
- N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-pyridinyl)-2H-indazole-5-carboxamide (): Key Differences: Incorporates an indazole core instead of pyranone and pyrazole. The 3-pyridinyl group offers distinct electronic properties compared to pyrazin-2-yl. Activity: Patented as tyclopyrazoflor, indicating insecticidal or pesticidal applications .
Pyranone and Pyridine Derivatives
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide (): Key Differences: Features a dihydro-pyrazolone ring with phenyl and methyl substituents, lacking the pyranone moiety. The reduced pyrazole ring may influence conformational flexibility. Activity: Structural analogs are explored for anti-inflammatory or kinase inhibition .
N-[1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]formamido derivatives ():
Pharmacokinetics
- The pyranone moiety in the target compound may enhance aqueous solubility compared to purely aromatic systems (e.g., indazole in ).
- The 1-methyl group on the pyrazole ring could improve metabolic stability by sterically shielding against oxidative degradation .
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
